Home > Products > Screening Compounds P9278 > cimicifoetiside A
cimicifoetiside A -

cimicifoetiside A

Catalog Number: EVT-1587809
CAS Number:
Molecular Formula: C37H58O10
Molecular Weight: 662.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cimicifoetiside A is a cimicifoetiside.
Overview

Cimicifoetiside A is a naturally occurring compound classified as a flavonoid glycoside. It has garnered attention due to its potential pharmacological properties, including anti-inflammatory and antioxidant activities. This compound is primarily derived from various plant sources, particularly those belonging to the genus Cimicifuga, which are known for their traditional medicinal uses.

Source

Cimicifoetiside A is predominantly extracted from the roots and rhizomes of Cimicifuga racemosa, commonly known as black cohosh. This plant has a long history of use in herbal medicine, particularly among Native American populations, for treating various ailments such as menstrual disorders and menopausal symptoms. The extraction process typically involves solvent extraction methods, where organic solvents are used to isolate the active compounds from the plant material.

Classification

Cimicifoetiside A falls under the category of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds are known for their diverse biological activities and potential health benefits. Within the flavonoid classification, cimicifoetiside A is specifically categorized as a glycoside due to the presence of a sugar moiety attached to its aglycone structure.

Synthesis Analysis

Methods

The synthesis of cimicifoetiside A can be approached through both natural extraction and synthetic methods. Natural extraction involves the isolation of the compound from plant sources, while synthetic methods may include:

  • Total Synthesis: This involves constructing the molecule from simpler organic compounds through a series of chemical reactions.
  • Semi-Synthesis: This method utilizes a naturally occurring precursor to produce cimicifoetiside A, often involving fewer steps than total synthesis.

Technical Details

In laboratory settings, synthetic approaches often employ techniques such as:

  • Refluxing: Heating a mixture to boiling and condensing vapors back into the liquid phase to facilitate reactions.
  • Chromatography: Used for purifying intermediates and final products.
  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural elucidation and confirmation.
Molecular Structure Analysis

Structure

Cimicifoetiside A has a complex molecular structure characterized by its flavonoid backbone and sugar moiety. The molecular formula is typically represented as C21H24O11C_{21}H_{24}O_{11}, indicating a significant number of carbon, hydrogen, and oxygen atoms that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 432.41 g/mol
  • Melting Point: Not extensively documented but typically falls within a range consistent with similar flavonoids.
  • Solubility: Generally soluble in organic solvents like ethanol and methanol but less soluble in water.
Chemical Reactions Analysis

Reactions

Cimicifoetiside A can undergo various chemical reactions typical of flavonoids, including:

  • Hydrolysis: The glycosidic bond can be cleaved in acidic or enzymatic conditions, releasing the aglycone and sugar components.
  • Oxidation: The phenolic groups may participate in oxidation reactions, potentially leading to changes in biological activity.

Technical Details

Reactions involving cimicifoetiside A are often monitored using chromatography techniques to assess yield and purity. Reaction conditions such as temperature, pH, and time are critical parameters influencing the outcome.

Mechanism of Action

Process

The pharmacological effects of cimicifoetiside A are believed to stem from its ability to modulate various biochemical pathways:

  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress within cells.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines, contributing to reduced inflammation in tissues.

Data

Research indicates that cimicifoetiside A may influence signaling pathways associated with inflammation and oxidative stress response mechanisms. Quantitative studies often measure these effects using cell culture models or animal studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under prolonged exposure to light or heat.
  • pH Sensitivity: Exhibits variable solubility depending on pH levels due to its ionic nature when ionized.

Relevant Data or Analyses

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess purity and concentration levels in both extracted and synthesized forms of cimicifoetiside A.

Applications

Cimicifoetiside A has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as an anti-inflammatory agent in treating conditions like arthritis.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving women's health, particularly for menopausal symptoms.
  • Research Studies: Used in studies exploring flavonoid interactions with cellular pathways related to cancer and chronic diseases.
Introduction

Ethnopharmacological Significance and Historical Use Contexts

Cimicifuga spp. (e.g., C. foetida, C. racemosa) hold entrenched positions in diverse traditional medicinal systems:

  • Chinese Medicine: Historically used for fever management ("Sheng Ma"), gynecological disorders, inflammation, and pain relief [8] [10].
  • Native American Traditions: C. racemosa (black cohosh) decoctions addressed menstrual irregularities and rheumatism [4].
  • Himalayan Practices: C. foetida rhizomes treated snakebites and infections in Nepal, suggesting antimicrobial potential [10].

Cimicifoetiside A occurs within a complex phytochemical matrix alongside cycloartane glycosides (e.g., actein, cimigenol) and phenolic acids. Its structural resemblance to bioactive saponins like actein implies shared biosynthetic pathways and potential pharmacological synergies, though its specific role in traditional preparations remains undifferentiated. Ethnobotanical records indicate Cimicifuga extracts were typically prepared as water decoctions or alcohol tinctures—methods that would solubilize saponins like cimicifoetiside A [4] [8].

Table 1: Traditional Applications of Cimicifuga Species and Implied Bioactivity of Constituents

Geographical RegionMedicinal UseAssociated Bioactive Compound ClassCimicifoetiside A’s Presumed Role
East AsiaAnti-inflammatory, AntipyreticTriterpenoid saponinsContribution to anti-inflammatory effects via putative cytokine modulation
North AmericaGynecological healthPhenolic acids, SaponinsPossible estrogen receptor interaction (structural analogy)
HimalayasWound healing, Anti-infectiveSaponins, AlkaloidsMembrane disruption (microbial cytotoxicity)

Current Research Landscape and Critical Knowledge Gaps

Documented Bioactivities and Mechanisms

Limited in vitro studies suggest cimicifoetiside A exhibits:

  • Cytotoxic Effects: Moderate activity against hepatic (HepG2) and breast (MCF-7) carcinoma cells (IC₅₀ ~40–60 μM), potentially through apoptosis induction via caspase-3/9 activation [3].
  • Anti-inflammatory Action: Inhibition of NO and TNF-α production in LPS-stimulated macrophages at 10–20 μM, implying NF-κB or MAPK pathway modulation [8].
  • Neuroprotective Potential: Structural similarity to cimiracemoside C suggests cholinesterase inhibition, though direct evidence is absent.

Table 2: Research Status of Key Cimicifuga Triterpenoids vs. Cimicifoetiside A

CompoundCharacterization StatusValidated TargetsCimicifoetiside A Equivalence
ActeinExtensiveAMPK, PI3K/Akt, ERαPossible shared pathways (untested)
23-epi-26-DeoxyacteinAdvancedMitochondrial apoptosis, ER stressStructural analog; functional overlap likely
Cimicifoetiside APreliminaryHypothesized: Caspases, NF-κBDirect target identification needed

Critical Unresolved Questions

  • Biosynthesis: Unknown enzymatic pathway (cytochrome P450 modifications? Glycosyltransferases?).
  • Structure-Activity Relationships (SAR): Impact of C-1/C-15 glycosylation or C-12 hydroxylation on efficacy unstudied.
  • Metabolic Fate: No ADME data; stability in physiological matrices unknown.
  • Synergistic Context: Interactions with co-occurring Cimicifuga saponins (e.g., additive vs. antagonistic effects).
  • Target Specificity: Potential off-target interactions (e.g., with cardiac glycoside receptors due to sugar motifs).

Theoretical Frameworks and Research Hypotheses

Conceptual Models Driving Investigation

  • Network Pharmacology Framework: Predicts multi-target engagement (e.g., simultaneous modulation of inflammation-related proteins IL-6/STAT3 and apoptosis regulators Bcl-2/Bax) [3]. Computational docking suggests affinity for:
  • Kinases (e.g., GSK-3β in cancer)
  • Neurotransmitter hydrolases (e.g., AChE)
  • Membrane receptors (TLR4)
  • Ethnopharmacological Signal Mining: Cross-cultural alignment of Cimicifuga uses (e.g., anti-inflammation + gynecology) prioritizes testing in:
  • Chronic inflammatory models (e.g., rheumatoid arthritis)
  • Hormone-sensitive conditions (e.g., breast cancer, osteoporosis)
  • Phytochemical Synergy Theory: Co-extracted compounds (caffeic acid, fukinolic acid) may enhance solubility/bioavailability or allosterically modulate target binding.

Formulated Research Hypotheses

  • Hypothesis 1: Cimicifoetiside A exerts selective cytotoxicity via ROS-mediated JNK/p38 activation in p53-mutant cells while sparing normal fibroblasts.
  • Validation Strategy: Comparative transcriptomics in malignant vs. non-malignant cell lines.
  • Hypothesis 2: The disaccharide moiety at C-1 is critical for membrane fluidity disruption in Gram-positive bacteria, explaining traditional wound-healing applications.
  • Validation Strategy: Synthesis of aglycone and monosaccharide analogs; biophysical membrane interaction assays.
  • Hypothesis 3: Cimicifoetiside A modulates neuroinflammation through microglial TREM2/SYK pathway activation, potentially ameliorating neurodegenerative phenotypes.
  • Validation Strategy: Pharmacological testing in LPS/IFN-γ-stimulated microglia and transgenic Alzheimer’s models.

Properties

Product Name

cimicifoetiside A

IUPAC Name

[(2S,3R,4S,5S)-4,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-3-yl] acetate

Molecular Formula

C37H58O10

Molecular Weight

662.8 g/mol

InChI

InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)42)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(44-19(2)38)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)41/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1

InChI Key

IGLQSEIGKREACI-VYWUFNEXSA-N

SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)OC(=O)C)C)O2)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.